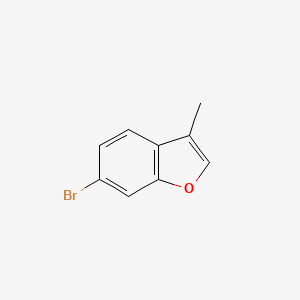

6-Bromo-3-methylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBVNCWGSQKOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311105 | |

| Record name | 6-Bromo-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33118-86-4 | |

| Record name | 6-Bromo-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33118-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-methylbenzofuran: Properties, Synthesis, and Applications

Introduction: The Benzofuran Scaffold and the Strategic Importance of 6-Bromo-3-methylbenzofuran

The benzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties allow for diverse interactions with biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position imparts a unique combination of reactivity and structural features. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular diversification. Simultaneously, the methyl group at the C3 position influences the molecule's steric and electronic profile, which can be crucial for modulating biological activity. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of this compound, offering a technical resource for its effective utilization in research and development.

Part 1: Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of reproducible scientific research. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic data.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 33118-86-4 | [1][2] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Boiling Point | ~234-236 °C (Predicted/Estimated for related structures) | [3][4] |

| Density | ~1.6 g/cm³ (Predicted for related structures) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| InChIKey | OYBVNCWGSQKOAH-UHFFFAOYSA-N | [2] |

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is indispensable for confirming the structure of this compound. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, dissolved in a standard solvent like CDCl₃, the following proton signals (chemical shifts, δ, in ppm) are anticipated:

-

Aromatic Protons (H4, H5, H7): Signals typically appear in the range of δ 7.2-7.8 ppm. The exact splitting patterns (singlet, doublet, doublet of doublets) depend on the coupling between adjacent protons. The proton at C7 (adjacent to the bromine) and the proton at C5 will likely appear as doublets, while the proton at C4 would be a doublet of doublets due to coupling with both H5 and the furan proton.

-

Furan Proton (H2): A singlet or a quartet (if coupled to the methyl group) around δ 7.2-7.5 ppm.

-

Methyl Protons (C3-CH₃): A singlet or a doublet appearing further upfield, typically around δ 2.2-2.5 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected chemical shifts are:

-

Aromatic and Furan Carbons: Multiple signals between δ 110-160 ppm. The carbon atom attached to the bromine (C6) will be influenced by the halogen's electronegativity.

-

Methyl Carbon (C3-CH₃): A signal in the upfield region, typically around δ 10-15 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): Infrared spectroscopy identifies the functional groups present. The FTIR spectrum of this compound is expected to show characteristic absorption bands (in cm⁻¹):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, methyl): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic and furan ring): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether linkage in the furan ring): A strong band around 1050-1250 cm⁻¹

-

C-Br stretching: A characteristic band in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 210 and 212 would be expected, confirming the presence of a single bromine atom.

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.

Synthesis Workflow

While numerous methods exist for constructing the benzofuran core, a common and effective strategy involves the cyclization of an appropriately substituted phenol. A plausible synthetic route to this compound starts from 4-bromophenol.

References

Spectroscopic data for 6-Bromo-3-methylbenzofuran (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-methylbenzofuran

Foreword: The Imperative of Spectroscopic Diligence

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The benzofuran scaffold is a privileged heterocyclic motif, appearing in numerous natural products and pharmacologically active compounds.[1] The targeted introduction of a bromine atom and a methyl group, as in this compound (CAS: 33118-86-4), creates a versatile intermediate for further chemical modification.[2] Its utility, however, is entirely dependent on the unambiguous confirmation of its structure. The absence of readily available, published experimental spectra for this specific compound necessitates a rigorous, predictive approach grounded in first principles and validated by data from analogous structures.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the process of spectral interpretation, explain the rationale behind analytical choices, and establish a self-validating framework for researchers. The data herein are predicted based on established principles of spectroscopy and computational models, cross-referenced with empirical data from structurally similar compounds. This document serves as both a predictive reference and a methodological guide for scientists working with this or related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the substitution pattern and the electronic environment of each atom.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) are predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[3] Predictions are derived from computational models and comparison with known benzofuran analogs.[4][5]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (Predicted) δ (ppm), Multiplicity, Coupling Constant J (Hz) | ¹³C NMR (Predicted) δ (ppm) | Rationale for Prediction |

| H-2 | 7.45 (q, J ≈ 1.0) | - | The proton at position 2 is coupled to the methyl group protons at position 3, resulting in a narrow quartet. Its chemical shift is in the typical range for protons on the furan ring of a benzofuran. |

| -CH₃ | 2.20 (d, J ≈ 1.0) | 9.5 | The methyl protons are coupled to H-2, resulting in a doublet. The upfield shift is characteristic of a methyl group on an electron-rich furan ring. The corresponding carbon signal is also shifted significantly upfield. |

| H-4 | 7.55 (d, J ≈ 8.5) | 124.0 | This aromatic proton shows a standard ortho-coupling to H-5. Its downfield shift is influenced by the adjacent oxygen atom of the furan ring. |

| H-5 | 7.30 (dd, J ≈ 8.5, 1.8) | 126.5 | H-5 is split by H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets. |

| H-7 | 7.60 (d, J ≈ 1.8) | 114.0 | H-7 shows a small meta-coupling to H-5. The significant downfield shift is due to the deshielding effect of the adjacent bromine atom. |

| C-2 | - | 143.5 | Vinylic carbon adjacent to the oxygen atom; its chemical shift is characteristically downfield. |

| C-3 | - | 115.0 | Vinylic carbon bearing the methyl group. |

| C-3a | - | 129.0 | Bridgehead carbon, part of the aromatic system. |

| C-4 | - | 124.0 | Aromatic CH carbon. |

| C-5 | - | 126.5 | Aromatic CH carbon. |

| C-6 | - | 115.5 | Aromatic carbon directly bonded to the electronegative bromine, causing a characteristic shift.[6] |

| C-7 | - | 114.0 | Aromatic CH carbon adjacent to the C-Br bond. |

| C-7a | - | 154.0 | Bridgehead carbon bonded to the furan oxygen, resulting in a significant downfield shift. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~10-15 mg of this compound (purity >98%) in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[7]

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of 16 ppm, centered at approximately 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of 240 ppm, centered at approximately 120 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Apply an exponential multiplying factor (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Logical Workflow for NMR Analysis

The process of analyzing NMR data follows a logical sequence from initial prediction to final structural confirmation.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Interpretation |

| 3100-3000 | C-H stretch (aromatic & vinylic) | Medium | Confirms the presence of the benzofuran ring system. |

| 2920 | C-H stretch (methyl) | Medium-Weak | Indicates the aliphatic C-H bonds of the methyl group. |

| 1610, 1580, 1470 | C=C stretch (aromatic ring) | Strong-Medium | These absorptions are characteristic of the benzene portion of the molecule. |

| 1250 | C-O-C stretch (aryl ether) | Strong | A strong band in this region is a key indicator of the furan ether linkage.[9] |

| 880, 810 | C-H bend (out-of-plane) | Strong | The pattern of these bands can help confirm the substitution pattern on the benzene ring. |

| ~600 | C-Br stretch | Medium-Weak | The presence of a carbon-bromine bond is indicated by absorption in the low-frequency region. |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for liquid samples as it requires minimal sample preparation.

-

Sample Application: Apply a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the presence of bromine provides a highly distinctive isotopic signature.

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a structural fingerprint.

Table 3: Predicted Major Mass Fragments and Their Interpretation

| m/z (mass-to-charge) | Proposed Fragment | Interpretation |

| 210 / 212 | [M]⁺• (Molecular Ion) | The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10] This confirms the molecular formula C₉H₇BrO. |

| 209 / 211 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. This is particularly noted in 3-substituted benzofurans.[11] |

| 195 / 197 | [M-CH₃]⁺ | Loss of the methyl group radical from the molecular ion. |

| 131 | [M-Br]⁺ | Loss of the bromine radical, resulting in the 3-methylbenzofuran cation. This is a very common and expected fragmentation. |

| 103 | [M-Br-CO]⁺ | Subsequent loss of a carbon monoxide (CO) molecule from the [M-Br]⁺ fragment, a characteristic fragmentation pathway for benzofurans.[12] |

Logical Workflow: Fragmentation Pathway

The high-energy electron beam in an EI source initiates a cascade of fragmentation events that can be logically mapped.

Caption: Predicted major fragmentation pathway for this compound under EI conditions.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, as it ensures sample purity prior to mass analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

GC Method:

-

Column: Use a standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

-

Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a synergistic application of NMR, IR, and MS. While this guide is based on predictive data, it provides a robust framework for what researchers should expect to observe. The key identifying features are: the distinctive four-proton aromatic system and methyl group signals in the ¹H NMR; the nine unique carbon signals in the ¹³C NMR; a strong aryl ether C-O stretch in the IR; and the characteristic Br isotopic pattern in the mass spectrum, followed by the loss of Br and CO. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data for the definitive confirmation of this valuable chemical intermediate.

References

- 1. impacts.wiki [impacts.wiki]

- 2. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. iChemLabs | News > Spectroscopy + ChemDoodle 3 [ichemlabs.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0245460) [np-mrd.org]

- 10. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Synthesis and Characterization of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): An In-depth Technical Guide

A Note on the Topic: Initial searches for CAS number 33118-86-4 yielded limited publicly available information, suggesting it may be a less common or incorrectly cited compound. However, extensive data was found for the structurally significant pharmaceutical intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) . This guide will focus on this well-documented compound, which is crucial in the synthesis of various therapeutic agents.

Introduction: The Significance of 4-Amino-2-(trifluoromethyl)benzonitrile

4-Amino-2-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its structure, featuring an aminobenzonitrile core with a trifluoromethyl group, makes it a versatile precursor for synthesizing complex molecules, most notably non-steroidal androgen receptor modulators like Bicalutamide, an important anti-cancer drug.[2][3][4] The trifluoromethyl group enhances the metabolic stability and binding affinity of the final drug molecule, making this intermediate highly valuable in drug development.[5] This guide provides a detailed overview of a common and scalable synthesis route for this compound and the analytical techniques employed for its comprehensive characterization.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: A Step-by-Step Approach

A robust and industrially scalable synthesis of 4-amino-2-(trifluoromethyl)benzonitrile often starts from m-trifluoromethyl fluorobenzene. This multi-step process is designed for high purity and yield.[6][7]

Synthetic Pathway Overview

The synthesis can be logically divided into three primary stages:

-

Regioselective Bromination: Introduction of a bromine atom at a specific position on the starting material.

-

Cyanation: Replacement of the bromine atom with a nitrile group.

-

Amination: Substitution of the fluorine atom with an amino group to yield the final product.

The overall synthetic scheme is illustrated in the diagram below.

Caption: Synthetic pathway for 4-Amino-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol

-

Protocol:

-

Charge a reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Initiate mixing and heat the mixture to reflux.

-

Add dibromohydantoin in portions over a period of time.

-

Upon completion, quench the reaction by pouring it into an ice-water solution to precipitate the product.

-

Isolate the solid product, 4-fluoro-2-(trifluoromethyl)bromobenzene, by filtration and wash with water.

-

-

Expert Insight: The use of dibromohydantoin as the brominating agent and the acidic medium (sulfuric and acetic acid) facilitates the regioselective bromination at the position para to the fluorine atom. This selectivity is crucial for the subsequent reaction steps.

-

Protocol:

-

In a separate reactor, heat quinoline and cuprous cyanide to reflux under stirring.

-

Slowly add the 4-fluoro-2-(trifluoromethyl)bromobenzene obtained from the previous step to the refluxing mixture.

-

Continue to reflux for approximately 22 hours.[6]

-

After the reaction is complete, use steam distillation to isolate the 4-fluoro-2-(trifluoromethyl)benzonitrile.

-

-

Expert Insight: This reaction is a classic Rosenmund-von Braun reaction. Cuprous cyanide is the reagent of choice for converting aryl halides to nitriles. Quinoline acts as a high-boiling solvent that can withstand the high temperatures required for this reaction.

-

Protocol:

-

Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a sealed pressure reactor.

-

Introduce liquid ammonia into the reactor.

-

Heat the sealed reactor to 120°C and maintain this temperature for about 8 hours.[7]

-

Cool the reactor and vent the excess ammonia.

-

The crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained after solvent evaporation.

-

Recrystallize the crude product from toluene to obtain the final product with high purity.[7]

-

-

Expert Insight: The nucleophilic aromatic substitution of the activated fluorine atom by ammonia yields the desired amino group. The reaction is carried out under pressure and elevated temperature to facilitate the substitution. The final recrystallization step is critical for achieving the high purity required for pharmaceutical applications.[8]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-amino-2-(trifluoromethyl)benzonitrile. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the final product.

Caption: Workflow for the characterization of 4-Amino-2-(trifluoromethyl)benzonitrile.

Spectroscopic and Chromatographic Data

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | Identification of functional groups | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and C-F stretching (trifluoromethyl group).[9] |

| ¹H NMR Spectroscopy | Structural confirmation and proton environment | Signals corresponding to the aromatic protons and the protons of the amino group.[9][10] |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Resonances for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group.[9] |

| Mass Spectrometry (GC-MS) | Molecular weight and formula confirmation | A molecular ion peak corresponding to the molecular weight of C₈H₅F₃N₂ (186.13 g/mol ).[9][11] |

| HPLC/GC Analysis | Purity determination | A major peak corresponding to the product, with purity typically ≥99%.[7][8][12] |

Detailed Analytical Protocols

-

Objective: To determine the purity of the final product.

-

Method: A reverse-phase HPLC method is typically used.[12]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[12]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance.

-

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Objective: To confirm the presence of key functional groups.

-

Method: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]

-

Data Interpretation: The resulting spectrum is compared with reference spectra to identify characteristic absorption bands.

-

Objective: To elucidate the precise molecular structure.

-

Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using ¹H and ¹³C NMR spectroscopy.

-

Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms in the molecule.

-

Objective: To confirm the molecular weight and elemental composition.

-

Method: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. The fragmentation pattern can provide additional structural information. The top peak is observed at m/z 186.[9]

Conclusion

The synthesis and characterization of 4-amino-2-(trifluoromethyl)benzonitrile require precise control over reaction conditions and a comprehensive analytical approach to ensure the high purity and quality demanded by the pharmaceutical industry. The described multi-step synthesis from m-trifluoromethyl fluorobenzene is a proven and scalable method. The rigorous characterization using a combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the identity and purity of this critical intermediate, thereby ensuring its suitability for the synthesis of life-saving medications.

References

- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 3. :: 4-Amino-2-(trifluoromethyl)benzonitrile | Cas no:654-70-6 | Svaklifesciences :: [svaklifesciences.com]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile [jmapharma.com]

- 5. nbinno.com [nbinno.com]

- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. Top 8 CAS No. 654-70-6 in the UK: Why 4-Amino-2-(trifluoromethyl)benzonitrile is the Foundation of Advanced Oncology [eastfine.net]

- 9. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 1H NMR [m.chemicalbook.com]

- 11. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) MS spectrum [chemicalbook.com]

- 12. 4-Amino-2-(trifluoromethyl)benzonitrile | SIELC Technologies [sielc.com]

Biological Activity of Novel 6-Bromo-3-methylbenzofuran Derivatives

An In-depth Technical Guide

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide focuses on the biological potential of a specific, synthetically promising class: 6-Bromo-3-methylbenzofuran derivatives . The strategic introduction of a bromine atom at the 6-position and a methyl group at the 3-position can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and target engagement. This document provides a comprehensive overview of the synthesis, in-depth experimental protocols for evaluating biological activity, and an analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, serves as a cornerstone for the design of novel therapeutic agents.[3][6] Its rigid structure and electron-rich nature provide an ideal framework for interacting with various biological targets. The versatility of the benzofuran core allows for substitutions at multiple positions, enabling chemists to fine-tune its properties for enhanced efficacy and selectivity.[7]

The Strategic Importance of 6-Bromo and 3-Methyl Substitutions

-

The 6-Bromo Group: The introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry.[7] The bromine atom at the 6-position can enhance biological activity through several mechanisms. It increases lipophilicity, which can improve membrane permeability. Furthermore, bromine can act as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and can form halogen bonds with biological targets, thereby increasing binding affinity.[8][9] Studies consistently show that halogenation of the benzofuran ring can lead to a significant increase in anticancer and antimicrobial activities.[10][11]

-

The 3-Methyl Group: Substitution at the C-3 position has been shown to be critical for imparting specificity and potency.[2] The 3-methyl group can influence the molecule's conformation and provide crucial steric and electronic interactions within a target's binding pocket, impacting the overall biological response.

The combination of these two substituents on the benzofuran scaffold creates a class of compounds with significant potential for drug discovery.

Synthesis of this compound Derivatives

The synthesis of functionalized benzofurans is a well-trodden path in organic chemistry. While numerous methods exist, a common approach for generating 3-methylbenzofuran derivatives involves the reaction of substituted phenols with α-haloketones. For 6-bromo derivatives, the synthesis can either start from a pre-brominated phenol or involve a later-stage bromination of the benzofuran core.

A representative synthetic pathway to access key intermediates for this class of compounds is outlined below. The rationale behind this approach is its modularity, allowing for the introduction of diverse functionalities to explore structure-activity relationships.

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, often exhibiting lower toxicity profiles compared to traditional chemotherapeutics.[3][7] Their mechanisms of action are diverse, including the inhibition of key kinases, disruption of tubulin polymerization, and induction of apoptosis.[12] The presence of a bromine atom has been specifically linked to enhanced cytotoxic activity against various cancer cell lines.[8]

Experimental Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds.[13] It measures the metabolic activity of cells, which correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations.

-

Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14] Viable cells will form visible purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Standard workflow for the MTT cytotoxicity assay.

Data Interpretation and Structure-Activity Relationship (SAR)

The anticancer efficacy of benzofuran derivatives is highly dependent on their substitution patterns. For this compound derivatives, SAR studies are crucial for lead optimization.

| Compound Class | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| Bromo-benzofuran | 3-methyl, 6-bromo, 2-aryl | HCT116 (Colon) | 3.27 | [10] |

| Bromo-benzofuran | 3-methyl, 6-bromo, 2-heterocycle | A549 (Lung) | 1.48 | [10][17] |

| Halogenated Benzofuran | 3-bromomethyl | K562 (Leukemia) | 5.0 | [7] |

| Halogenated Benzofuran | 3-bromomethyl | HL60 (Leukemia) | 0.1 | [7] |

Table 1: Representative cytotoxic activities of bromo-benzofuran derivatives against various cancer cell lines. Data is synthesized from studies on structurally related compounds to illustrate potential efficacy.

Key SAR Insights:

-

Position of Bromine: The position of the halogen on the benzofuran ring is a critical determinant of biological activity.[7]

-

Substituents at C-2: The nature of the substituent at the C-2 position is crucial for cytotoxic activity. Aromatic and heterocyclic rings often confer high potency.[7]

-

Hybrid Molecules: Hybrid molecules that couple the benzofuran core with other pharmacophores like oxadiazole or triazole have emerged as potent cytotoxic agents.[10]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[18] Benzofuran derivatives have shown significant promise as antimicrobial agents against a broad spectrum of bacteria and fungi.[2][5] Halogenation, particularly at the 5- or 6-position, has been shown to enhance antimicrobial potency.[11]

Experimental Evaluation: Broth Microdilution Method

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[21]

-

Preparation of Inoculum:

-

Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.

-

Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

-

Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the assay wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells 2 through 12.

-

Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the last dilution well. This creates a concentration gradient across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[22] This can be confirmed by reading the optical density with a plate reader.

-

Data Interpretation and SAR

The antimicrobial activity of this compound derivatives can be quantified by their MIC values.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Benzofuran Amide | S. aureus (Gram-positive) | 6.25 | [4] |

| Benzofuran Amide | E. coli (Gram-negative) | 6.25 | [4] |

| Substituted Benzofuran | C. albicans (Fungus) | 100 | [23] |

| Aza-benzofuran | S. aureus (Gram-positive) | 12.5 | [24] |

Table 2: Representative antimicrobial activities of benzofuran derivatives. The data illustrates the potential of the scaffold against diverse microbial classes.

Key SAR Insights:

-

Substitutions at the C-6 position with electron-withdrawing groups like bromo are found to greatly impact antibacterial activity.[2]

-

The presence of hydroxyl and nitro groups, in addition to halogens, at positions 4, 5, and 6 can also produce potent antimicrobial activity.[11]

-

Compounds bearing two bromo substituents, one on the benzofuran ring and another on an attached phenyl ring, have shown excellent antibacterial activity.[2]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases.[25] Benzofuran derivatives have been investigated as anti-inflammatory agents, often acting by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][26]

Experimental Evaluation: In Vitro and In Vivo Models

A dual approach using both in vitro and in vivo models provides a comprehensive assessment of anti-inflammatory potential.

This assay measures the ability of a compound to inhibit the production of NO in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[24][27]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

NO Measurement: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

-

Analysis: Compare the nitrite levels in treated wells to the LPS-stimulated control to determine the percentage of NO inhibition.

This is a classic and reliable acute inflammation model in rodents (typically rats or mice) used to evaluate the efficacy of anti-inflammatory drugs.[25][28]

-

Acclimatization: Acclimatize animals to the laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.[29]

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo model.

Data Interpretation and SAR

Results from these assays can reveal potent anti-inflammatory agents.

| Compound Class | Assay | Result | Reference |

| Aza-benzofuran | In Vitro NO Inhibition | IC₅₀ = 16.5 µM | [24] |

| Benzofuran Amide | In Vivo Paw Edema | 71.1% inhibition at 2h | [4] |

Table 3: Representative anti-inflammatory activities of benzofuran derivatives.

Key SAR Insights:

-

Studies have shown that benzofuran amide derivatives can be highly effective at inhibiting carrageenan-induced paw edema.[4]

-

The ability to inhibit NO production is a key indicator of anti-inflammatory potential, and certain benzofuran structures show potency comparable to or greater than standard controls like celecoxib.[24]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of the bromo and methyl groups provides a foundation for potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and SAR insights detailed in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize new derivatives.

Future research should focus on:

-

Lead Optimization: Expanding the library of derivatives to further refine SAR and improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Toxicology: Advancing the most promising leads into more complex animal models of disease to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical tractability and proven biological potential of this scaffold, the scientific community can continue to develop innovative treatments for a range of human diseases.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jopcr.com [jopcr.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-3,5-dimethylbenzofuran | Benchchem [benchchem.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. woah.org [woah.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. apec.org [apec.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 29. ijpras.com [ijpras.com]

The Ubiquitous 3-Methylbenzofuran Scaffold: A Technical Guide to its Natural Occurrence, Biosynthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methylbenzofuran Core

The benzofuran moiety, a heterocyclic scaffold consisting of a fused benzene and furan ring, is a privileged structure in the realm of natural products and medicinal chemistry.[1][2] Its derivatives exhibit a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] Among the various substituted benzofurans, those bearing a methyl group at the 3-position represent a significant and recurring motif in nature. This in-depth technical guide provides a comprehensive overview of the natural occurrence of substituted 3-methylbenzofurans, their biosynthetic origins, methodologies for their isolation and structural elucidation, and their biological significance, with a focus on providing actionable insights for researchers in drug discovery and development.

Part 1: Natural Occurrence of Substituted 3-Methylbenzofurans

Substituted 3-methylbenzofurans are found in a diverse range of natural sources, from higher plants to fungi. These compounds often play a role in the plant's defense mechanisms and have been isolated from various plant tissues, including bark, leaves, and roots.

Key Examples from the Plant Kingdom: The Eupomatenoids

A prominent class of naturally occurring substituted 3-methylbenzofurans is the eupomatenoids, which are neolignans isolated from the primitive angiosperm family Eupomatiaceae, particularly from the bark of Eupomatia laurina.[5] These compounds are characterized by a 3-methyl-2-phenyl-5-(E)-propenylbenzofuran core with varying substitution patterns on the phenyl and benzofuran rings.

| Compound | Structure | Natural Source | Reported Biological Activity |

| Eupomatenoid-7 | 2-(4-methoxyphenyl)-3-methyl-5-(E)-propenylbenzofuran | Eupomatia laurina | Cytotoxic |

| Eupomatenoid-8 | 2-(3,4-dimethoxyphenyl)-3-methyl-5-(E)-propenylbenzofuran | Eupomatia laurina | Cytotoxic |

| Eupomatenoid-13 | 2-(4'-hydroxyphenyl)-7-methoxy-3-methyl-5-(E)-propenylbenzofuran | Eupomatia laurina | Anti-inflammatory |

Other Notable Examples

Beyond the eupomatenoids, other substituted 3-methylbenzofurans have been identified in various plant and fungal species, showcasing the broad distribution of this scaffold.

| Compound | Natural Source | Reported Biological Activity |

| 3-Methyl-benzofuran-5-ol | Used in perfume compositions, potential natural sources under investigation | Fragrance component |

| Derivatives from Styrax species | Various Styrax species | Acetylcholinesterase inhibition |

| Fungal Metabolites | Various fungal species | Antifungal |

Part 2: Biosynthesis of the 3-Methylbenzofuran Core

Understanding the biosynthetic pathway of substituted 3-methylbenzofurans is crucial for their potential biotechnological production and for derivatization studies. While the biosynthesis of many of these compounds is not fully elucidated, studies on related benzofurans in plants like Tagetes patula provide significant insights.[6] The formation of the benzofuran ring system is a multi-step process involving precursors from two major metabolic pathways: the shikimate pathway and the deoxyxylulose phosphate (DXP) pathway.

The benzenoid portion of the benzofuran ring is derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine.[7][8] The furan ring, including the methyl group at the 3-position, is typically derived from the DXP pathway, which generates isoprenoid building blocks.[6]

A plausible biosynthetic pathway for a substituted 3-methylbenzofuran is depicted below:

Caption: Proposed biosynthetic pathway of a substituted 3-methylbenzofuran.

Part 3: Extraction and Isolation Protocol: A Representative Workflow for Eupomatenoids

The isolation of substituted 3-methylbenzofurans from their natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a representative protocol for the isolation of eupomatenoids from the bark of Eupomatia laurina.

Step-by-Step Methodology

-

Material Preparation:

-

Collect fresh bark of Eupomatia laurina.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight.

-

Grind the dried bark into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered bark with a non-polar solvent such as hexane or dichloromethane at room temperature for 24-48 hours. This initial extraction targets the less polar eupomatenoids.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Subsequently, perform a second extraction on the plant material using a more polar solvent like ethyl acetate or methanol to isolate more polar constituents.[1]

-

Filter and concentrate the second extract separately.

-

-

Preliminary Fractionation (VLC):

-

Subject the crude extracts to Vacuum Liquid Chromatography (VLC) on silica gel.

-

Elute with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, followed by methanol.

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

-

-

Column Chromatography (CC):

-

Combine fractions with similar TLC profiles.

-

Purify the combined fractions further using gravity-flow Column Chromatography on silica gel.

-

Employ a less polar solvent system, such as a hexane-ethyl acetate gradient, for finer separation.

-

-

Preparative Thin Layer Chromatography (Prep-TLC):

-

For final purification of individual compounds, use Preparative Thin Layer Chromatography.

-

Apply the partially purified fractions as a band onto a silica gel plate.

-

Develop the plate with an appropriate solvent system.

-

Visualize the separated bands under UV light (254 nm and 366 nm).

-

Scrape the bands corresponding to the target compounds, and elute the compounds from the silica gel with a suitable solvent (e.g., chloroform or ethyl acetate).

-

-

Crystallization:

-

If the isolated compound is a solid, attempt crystallization from a suitable solvent or solvent mixture to obtain a pure, crystalline product.

-

Caption: General workflow for the isolation of substituted 3-methylbenzofurans.

Part 4: Structural Elucidation: A Guide to Spectroscopic Techniques

The unambiguous determination of the structure of a novel substituted 3-methylbenzofuran relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically employed.[9][10]

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environment, and their coupling patterns.

-

¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments, to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identify proton-proton coupling networks (¹H-¹H correlations), which helps in tracing out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveal long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and establishing the overall molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer valuable structural clues.[2][11]

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer to obtain the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

The accurate mass measurement allows for the determination of the elemental composition of the molecule.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

The fragmentation pattern provides information about the different structural motifs within the molecule and how they are connected.[3]

-

Part 5: Biological Activities and Toxicological Considerations

Pharmacological Potential

Naturally occurring substituted 3-methylbenzofurans have demonstrated a range of promising biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Activity: Several eupomatenoids have exhibited cytotoxic effects against various cancer cell lines.[12] The mechanism of action is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways.

-

Anti-inflammatory Activity: Eupomatenoid-13 has been shown to possess anti-inflammatory properties.[3]

-

Acetylcholinesterase Inhibition: Benzofuran derivatives from Styrax species have shown inhibitory activity against acetylcholinesterase, suggesting their potential in the management of neurodegenerative diseases like Alzheimer's.[12]

-

Antifungal Activity: Some naturally occurring and synthetic 3-methylbenzofuran derivatives have demonstrated antifungal properties.[13]

Toxicological Profile

While the pharmacological potential of substituted 3-methylbenzofurans is significant, a thorough understanding of their toxicological profile is essential for their development as therapeutic agents.

-

In Vitro Cytotoxicity: Many of the reported biological activities, particularly anticancer effects, are based on in vitro cytotoxicity assays. It is crucial to assess the selectivity of these compounds for cancer cells over normal cells.

-

In Vivo Toxicity: There is a limited amount of publicly available in vivo toxicological data specifically for naturally occurring substituted 3-methylbenzofurans. Studies on the parent compound, 2,3-benzofuran, have shown that it can cause damage to the liver, kidneys, lungs, and stomach at high doses in animal models. The National Toxicology Program has classified 2,3-benzofuran as a substance that may cause cancer.

-

Future Directions: Further in-depth toxicological studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, are necessary for any promising naturally occurring substituted 3-methylbenzofuran candidate that is considered for drug development.

Conclusion

The substituted 3-methylbenzofuran scaffold is a recurring and valuable motif in natural products, with a diverse and promising range of biological activities. This guide has provided a comprehensive technical overview of their natural occurrence, biosynthetic origins, and the methodologies for their isolation and structural characterization. For researchers and drug development professionals, these naturally occurring compounds represent a rich source of inspiration for the design and synthesis of novel therapeutic agents. A thorough understanding of their chemical and biological properties, coupled with rigorous toxicological evaluation, will be paramount in unlocking their full therapeutic potential.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. fishersci.com [fishersci.com]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. Developing mass spectrometry for the quantitative analysis of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-甲基苯并呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. easpublisher.com [easpublisher.com]

- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Strategic Utility of 6-Bromo-3-methylbenzofuran in Modern Medicinal Chemistry: A Precursor for Innovation

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Among the diverse array of functionalized benzofurans, 6-bromo-3-methylbenzofuran emerges as a particularly valuable precursor. Its strategic placement of a bromine atom at the C-6 position, coupled with the methyl group at C-3, offers a unique combination of stability and reactivity. This guide provides an in-depth technical exploration of this compound as a pivotal building block in drug discovery. We will delve into its synthetic accessibility, explore its versatile reactivity in key cross-coupling reactions, and showcase its application in the synthesis of biologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.

The Benzofuran Scaffold: A Privileged Motif in Drug Discovery

The benzofuran moiety, a bicyclic system comprising a fused benzene and furan ring, is prevalent in a multitude of natural products and synthetic pharmaceuticals.[2][3][4] Its inherent structural features contribute to favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in medicinal chemistry. Benzofuran derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6][7][8][9][10]

The enduring appeal of the benzofuran core lies in its relative metabolic stability and its capacity for diverse functionalization at multiple positions. This allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

This compound: A Chemist's Gateway to Molecular Diversity

The strategic introduction of a bromine atom onto the benzofuran scaffold, as seen in this compound, unlocks a vast landscape of synthetic possibilities. The bromine atom serves as a versatile synthetic handle, enabling the application of powerful palladium-catalyzed cross-coupling reactions.[11] These reactions are foundational in modern drug discovery, allowing for the efficient and modular construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [12] |

| Molecular Weight | 211.06 g/mol | [12] |

| Appearance | Liquid | [12] |

| Purity | ≥98% | [12] |

The methyl group at the C-3 position provides a degree of steric hindrance that can influence the regioselectivity of certain reactions and contributes to the overall lipophilicity of the molecule, a critical parameter in drug design.

Synthetic Strategies for Accessing this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common synthetic route involves the cyclization of appropriately substituted phenols.

The Power of Palladium: Cross-Coupling Reactions with this compound

The C-Br bond at the 6-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are indispensable tools for medicinal chemists, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][11][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and aryl-heteroaryl linkages.[14][15] The reaction of this compound with a variety of aryl or heteroaryl boronic acids or esters provides a direct route to a diverse library of 6-substituted-3-methylbenzofurans.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is particularly valuable for introducing linear alkynyl fragments, which can serve as handles for further transformations or as key pharmacophoric elements.

Diagram 2: Sonogashira Coupling Mechanism Overview

Caption: Simplified catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.05 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[18][19][20] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-6 position of the benzofuran core, a common motif in many bioactive molecules.

Diagram 3: Buchwald-Hartwig Amination Logical Flow

Caption: Logical flow of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

-

Reagent Addition: Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and monitor for completion.

-

Work-up: After cooling, quench the reaction with water and extract with an appropriate organic solvent.

-

Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography or crystallization.

Applications in the Synthesis of Bioactive Molecules

The derivatization of this compound using the aforementioned cross-coupling reactions has led to the synthesis of compounds with promising biological activities. For instance, the introduction of various aryl and heteroaryl moieties at the C-6 position can modulate the anticancer properties of the benzofuran scaffold.[7][8][10][21] Similarly, the incorporation of specific amine functionalities can lead to compounds with activity against non-small cell lung cancer cells.[21]

Table 2: Examples of Bioactive Scaffolds Accessible from this compound

| Target Scaffold | Synthetic Transformation | Potential Biological Activity |

| 6-Aryl-3-methylbenzofurans | Suzuki-Miyaura Coupling | Anticancer, Anti-inflammatory |

| 6-Alkynyl-3-methylbenzofurans | Sonogashira Coupling | Antiviral, Enzyme Inhibition |

| 6-Amino-3-methylbenzofurans | Buchwald-Hartwig Amination | Kinase Inhibition, CNS Activity |

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile precursor in medicinal chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the rapid generation of diverse molecular libraries. The strategic functionalization of the C-6 position allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. As our understanding of disease biology deepens, the demand for novel and diverse chemical matter will continue to grow. Precursors like this compound, which serve as reliable and versatile starting points for complex molecule synthesis, will undoubtedly remain at the forefront of medicinal chemistry research. The continued development of novel cross-coupling methodologies will further expand the synthetic utility of this important building block, paving the way for the discovery of the next generation of therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 21. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic World of Brominated Benzofurans: A Technical Guide to Discovery, Isolation, and Characterization

Abstract

Brominated benzofuran compounds represent a compelling class of heterocyclic molecules, demonstrating a remarkable breadth of biological activities that have captured the attention of researchers in drug discovery and natural products chemistry.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of these fascinating compounds. We will navigate through their natural origins, particularly in the marine environment, explore synthetic strategies for their creation, and detail the critical chromatographic and spectroscopic techniques employed for their purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of brominated benzofurans.

Introduction: The Significance of Brominated Benzofurans

Benzofuran derivatives are ubiquitous in nature and have been the subject of intense research due to their wide-ranging pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][2][3][4][5][6][7][8] The introduction of bromine atoms into the benzofuran scaffold often enhances their biological efficacy, making brominated benzofurans particularly attractive as lead compounds in drug development.[7] These compounds are found in a variety of natural sources, from terrestrial plants to marine organisms, with the latter being a particularly rich reservoir of novel brominated metabolites.[6][9][10][11]

The inherent structural diversity and potent bioactivities of brominated benzofurans underscore their importance in medicinal chemistry. This guide will provide the foundational knowledge and practical insights necessary to navigate the intricate process of discovering, isolating, and characterizing these promising molecules.

Discovery of Brominated Benzofurans: A Tale of Natural and Synthetic Origins

The journey to obtaining brominated benzofurans can begin either by exploring the vast chemical diversity of the natural world or through targeted chemical synthesis in the laboratory.

Natural Sources: The Marine Treasure Trove

Marine organisms, particularly sponges and algae, are prolific producers of halogenated, and specifically brominated, natural products.[9][10][12][13] These organisms have evolved unique biosynthetic pathways to incorporate bromine from seawater into complex organic molecules, often as a chemical defense mechanism. The isolation of novel brominated benzofurans from marine sources continues to be a vibrant area of research, yielding compounds with potent biological activities.[9][10] For instance, halogenated furanones, structurally related to benzofurans, isolated from the marine red alga Delisea pulchra have been shown to inhibit bacterial quorum sensing and biofilm formation.[12][14]

Synthetic Methodologies: Crafting Brominated Benzofurans in the Lab

While natural sources provide a diverse array of brominated benzofurans, chemical synthesis offers the advantage of producing these compounds in larger quantities and allows for the creation of analogs with modified structures to optimize their biological activity. Several synthetic strategies have been developed for the construction of the benzofuran core and the introduction of bromine substituents.

A common approach involves the reaction of substituted salicylaldehydes with α-haloketones, known as the Rap-Stoermer reaction, to form the benzofuran ring.[15] Bromination can then be achieved using various reagents such as N-bromosuccinimide (NBS) or elemental bromine.[7] The choice of solvent and reaction conditions is crucial to control the regioselectivity of the bromination.[7] For example, the use of polar protic solvents can influence the position of bromine substitution on the benzofuran scaffold.[7]

Another powerful method is the palladium-catalyzed coupling of o-iodophenols with alkynes, a modified Larock-type coupling, which can be adapted to produce brominated benzofuran derivatives.[3] Domino reactions, such as the "ring-cleavage-deprotection-cyclization" of 2-alkylidenetetrahydrofurans with boron tribromide, offer an elegant and efficient route to functionalized benzofurans with remote bromide functionality.[15][16]

Isolation and Purification: From Complex Mixture to Pure Compound

The isolation of brominated benzofurans from either natural extracts or synthetic reaction mixtures is a critical step that relies heavily on chromatographic techniques. The choice of method depends on the polarity, stability, and quantity of the target compound.[17][18][19]

Workflow for Isolation of Natural Products